

Benchmarking Acid Yellow 199 performance against industry standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Yellow 199

Cat. No.: B3151290

[Get Quote](#)

Benchmarking Acid Yellow 199: A Comparative Performance Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **Acid Yellow 199** against other industry-standard dyes used in similar applications. The data presented is intended to inform material selection and provide a deeper understanding of the properties of this dye. While **Acid Yellow 199** is a staple in the textile industry for its vibrant color and application on polyamide and protein fibers, its utility in research and drug development, particularly in fluorescence-based applications, is limited. This guide will also briefly touch upon the fluorescent dyes typically employed in those fields to provide a relevant frame of reference.

Performance Comparison of Acid Yellow 199 and Alternatives on Nylon

The following table summarizes the fastness properties of **Acid Yellow 199** and selected alternative dyes from the acid, reactive, and disperse classes when applied to nylon fibers. The data is compiled from various industry sources and is rated according to ISO standards, where a higher number indicates better performance.

Dye Name	C.I. Name	Dye Class	Light Fastness (ISO 105-B02)	Wash Fastness (Fading) (ISO 105-C06)	Wash Fastness (Staining) (ISO 105-C06)	Perspiration Fastness (Alkaline & Acid) (ISO 105-E04)	Rubbing Fastness (Dry/Wet) (ISO 105-X12)
Acid Yellow 199	Acid Yellow 199	Acid (Azo)	6-7[1][2]	4-5[1][2]	5[1]	4-5	5 / 4-5
Acid Yellow 17	Acid Yellow 17	Acid (Azo)	6-7	4-5	4-5	3-4 (Fading), 2-3 (Staining)	5 / 4-5
Acid Yellow 220	Acid Yellow 220	Acid (Metal Complex)	6-7	4-5	-	5	-
Reactive Yellow 145	Reactive Yellow 145	Reactive (Azo)	6-7	4-5	5	5	4-5 / 4
Disperse Yellow 54	Disperse Yellow 54	Disperse (Quinoline)	6-7	4-5	4-5	5	-

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies developed by the International Organization for Standardization (ISO). Below are summaries of the key experimental protocols.

Light Fastness (ISO 105-B02)

This test determines the resistance of a textile's color to the effects of an artificial light source that mimics natural daylight.

- Specimen Preparation: A sample of the dyed fabric is mounted on a specimen holder.
- Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of eight blue wool standards with known lightfastness ratings (1-8) are also exposed.
- Evaluation: The fading of the test specimen is periodically compared to the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of color change.

Wash Fastness (ISO 105-C06)

This method assesses a textile's color resistance to domestic and commercial laundering procedures.

- Specimen Preparation: A specimen of the dyed fabric is stitched together with a multifiber fabric containing different fiber types (e.g., cotton, nylon, polyester, acrylic, wool).
- Washing Procedure: The composite specimen is placed in a stainless steel container with a specified detergent solution and stainless steel balls to simulate mechanical action. The container is then agitated in a laundering machine at a specified temperature and for a set duration.
- Evaluation: After washing, rinsing, and drying, the change in color of the original specimen is assessed using a grey scale for color change. The degree of color transfer to the different fibers in the multifiber fabric is evaluated using a grey scale for staining.

Perspiration Fastness (ISO 105-E04)

This test evaluates the resistance of a textile's color to the effects of human perspiration.

- Specimen Preparation: A dyed fabric specimen is placed between two pieces of a specified adjacent fabric.

- Treatment: The composite specimen is immersed in two different freshly prepared solutions, one alkaline and one acidic, to simulate perspiration.
- Procedure: The specimens are drained and placed between plates under a specified pressure in a testing device, which is then placed in an oven at a set temperature for a specific time.
- Evaluation: After drying, the change in color of the test specimen and the staining of the adjacent fabrics are assessed using grey scales.

Rubbing Fastness (ISO 105-X12)

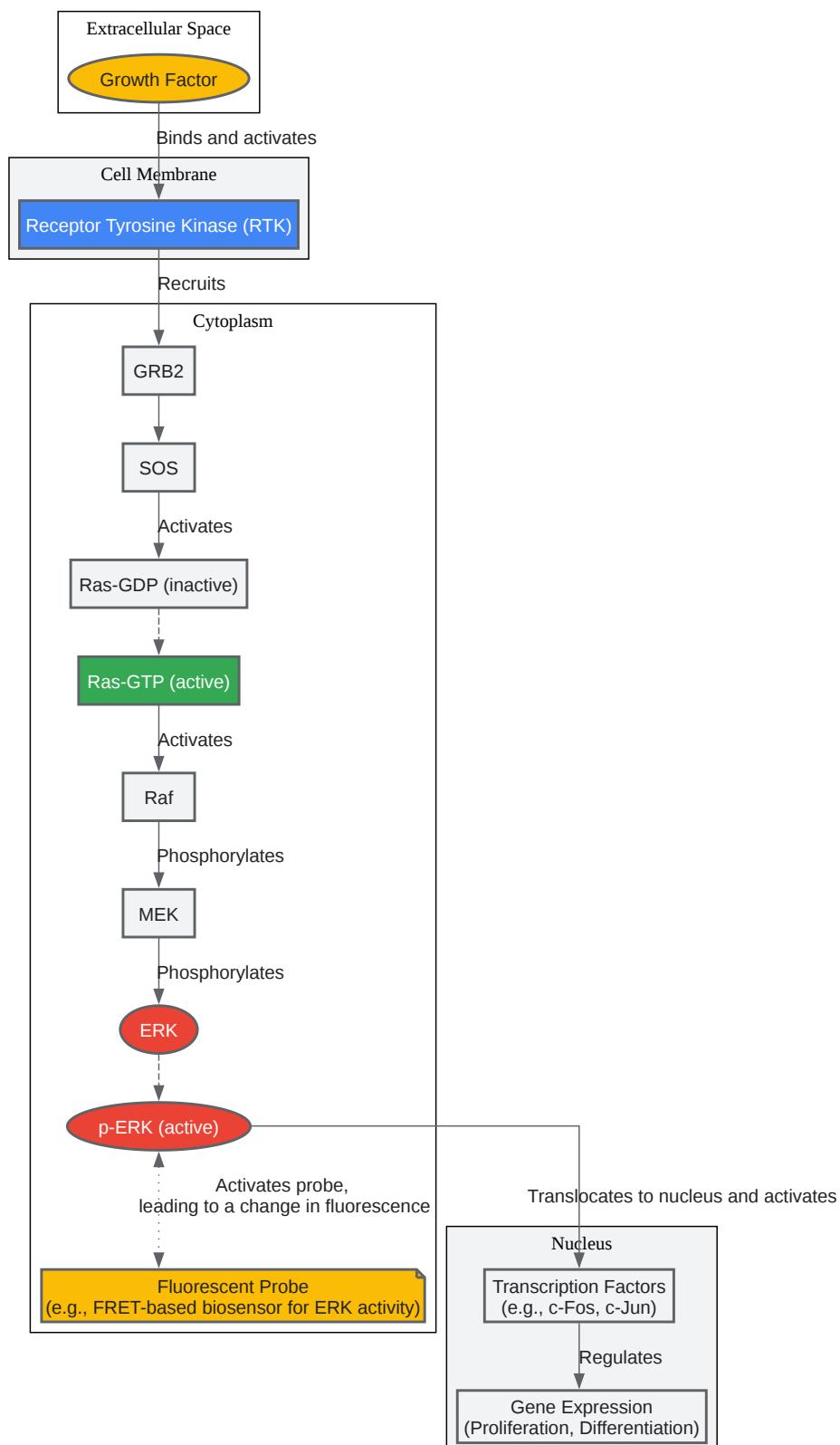
This method, also known as crocking, determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

- Specimen Preparation: A specimen of the dyed fabric is mounted on the base of a crockmeter.
- Rubbing Procedure: A white cotton rubbing cloth is mounted on a rubbing finger, which is then moved back and forth over the test specimen for a specified number of cycles with a defined pressure. This is performed with both a dry and a wet rubbing cloth.
- Evaluation: The amount of color transferred to the white rubbing cloths is assessed by comparing them to a grey scale for staining.

Relevance for Researchers and Drug Development Professionals

Acid Yellow 199, as a single azo dye, is primarily designed for high-performance textile applications. Azo dyes are generally not fluorescent, as their excited state energy is typically dissipated through non-radiative pathways. While some azo compounds can be engineered to be fluorescent, this is not a characteristic of common textile dyes like **Acid Yellow 199**.

In contrast, researchers and drug development professionals heavily rely on fluorescent dyes and proteins for a wide range of applications, including:

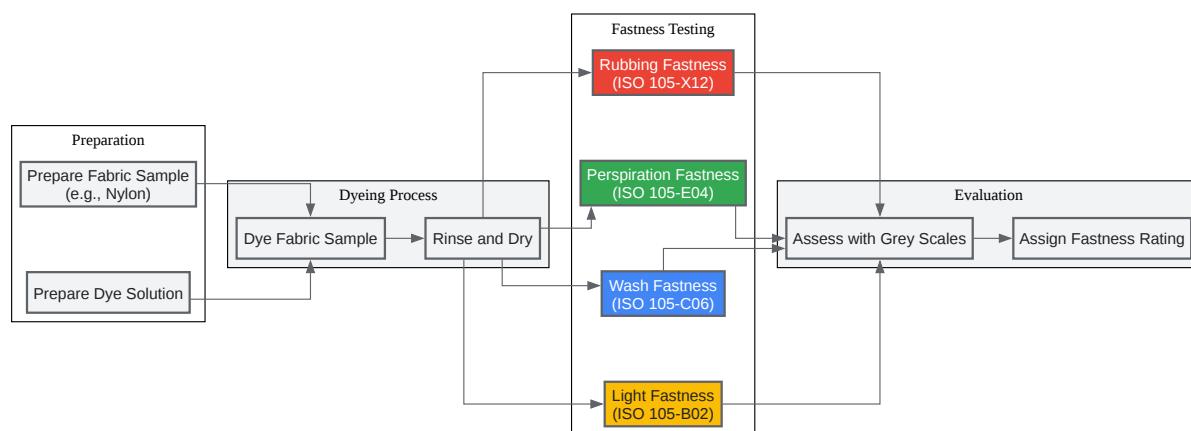

- Live-cell imaging: Visualizing cellular structures and dynamic processes in real-time.

- Fluorescent probes: Monitoring specific ions, molecules, or enzymatic activities within cells.
- High-throughput screening: Rapidly screening large libraries of compounds for drug discovery.

These applications require molecules with high fluorescence quantum yields, specific excitation and emission spectra, and often, the ability to be conjugated to biomolecules.

Example of a Signaling Pathway Studied with Fluorescent Probes: The MAPK/ERK Pathway

To illustrate the difference in application, the diagram below depicts the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway. This is a crucial pathway involved in cell proliferation, differentiation, and survival, and its dysregulation is implicated in many diseases, including cancer. Researchers use genetically encoded fluorescent biosensors, such as those based on Förster Resonance Energy Transfer (FRET), to visualize the activation of key proteins like ERK in living cells.



[Click to download full resolution via product page](#)

Caption: MAPK/ERK signaling pathway with a fluorescent probe.

Experimental Workflow for Performance Evaluation

The following diagram illustrates a generalized workflow for testing the performance of textile dyes according to industry standards.

[Click to download full resolution via product page](#)

Caption: Workflow for textile dye performance evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveriety.com [worlddyeveriety.com]
- 2. China Acid Yellow 199 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- To cite this document: BenchChem. [Benchmarking Acid Yellow 199 performance against industry standards]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3151290#benchmarking-acid-yellow-199-performance-against-industry-standards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com